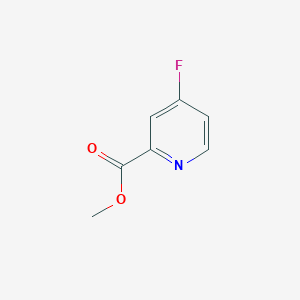

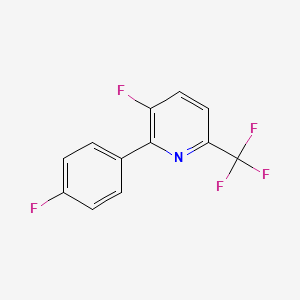

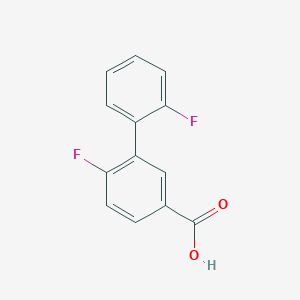

![molecular formula C13H15BrN2O2 B1439690 N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide CAS No. 1138443-78-3](/img/structure/B1439690.png)

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide

説明

Synthesis Analysis

The synthesis of compounds similar to “N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide” involves modern peptide synthesis techniques . In one method, bromoacetic acid anhydride is reacted with the amino terminal amino acid to form the N α-bromoacetyl-derivatized fully protected peptide .Molecular Structure Analysis

The InChI string for “N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide” isInChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18). Chemical Reactions Analysis

While specific chemical reactions involving “N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide” are not available, bromoacetyl compounds are known to be versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .科学的研究の応用

Automated Synthesis of Modified Peptides

N-bromoacetyl-modified peptides facilitate the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. This modification is achieved using automated peptide synthesizers, highlighting the compound's role in enabling controlled reactions for developing potential peptide immunogens, vaccines, and therapeutics. The analytical evaluation of the reaction products employs techniques like gel filtration chromatography and reverse-phase HPLC, emphasizing the method's precision and application in creating advanced biomedical reagents (Robey & Fields, 1989).

Synthesis and Crystal Structure Analysis

The compound's application extends to the synthesis and crystal structure determination of molecules with antiproliferative activity against cancer cell lines. Such studies contribute to the development of new therapeutic agents by elucidating the structural features critical for biological activity, as demonstrated in the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide (Lu et al., 2021).

Development of Antimicrobial Agents

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide serves as a precursor in synthesizing novel heterocyclic compounds with antimicrobial properties. This application is crucial in the ongoing search for new antimicrobial agents to combat resistant bacteria and fungi, showcasing the compound's potential in addressing global health challenges (Darwish et al., 2014).

Conformational Studies of Amino Acids

Research into the conformational impact of substituting phenylalanine with cyclopropane analogues, bearing N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl} moieties, provides insights into peptide structure and function. These studies contribute to understanding protein folding and design, with implications for developing peptide-based drugs (Casanovas et al., 2003).

Advanced Imaging and Diagnostic Applications

The synthesis of carbon-11-labeled isonicotinamides, using cyclopropanecarboxamide derivatives, illustrates the compound's role in developing potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease. This application signifies the importance of such compounds in advancing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

特性

IUPAC Name |

N-[3-[(2-bromoacetyl)amino]-2-methylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMSJLDYQIMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

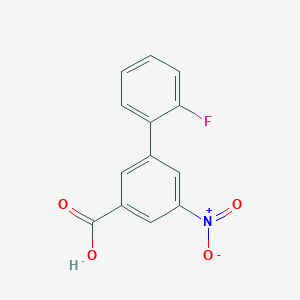

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)

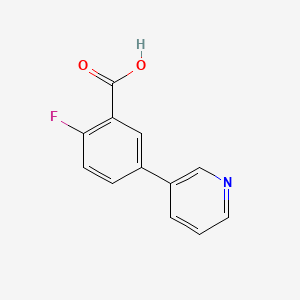

![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)

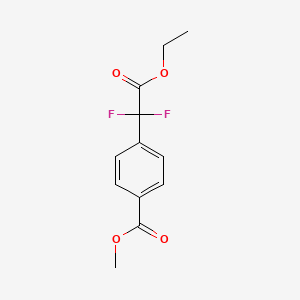

![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)